molecular formula C11H21NO4 B2743150 (2R,5S)-tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate CAS No. 1419222-15-3

(2R,5S)-tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate

Cat. No. B2743150
CAS RN: 1419222-15-3
M. Wt: 231.292
InChI Key: QGEFRGPCFOEDNF-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5S)-Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate, or TBMMMC, is an organic compound with a wide range of applications in scientific research. TBMMMC has been used in a variety of experiments, from biochemical studies to pharmacological research.

Scientific Research Applications

Synthesis and Derivatives

  • Asymmetric Hydroxylation in Amino Acid Synthesis : This compound has been utilized in the diastereoselective hydroxylation of piperidin-2-ones, which is an efficient method for synthesizing amino acids like (2S,5R)-5-hydroxylysine, found in collagen and collagen-like proteins (J. Marin et al., 2002).

  • Intermediate in Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), highlighting its role in pharmaceutical development (Bingbing Zhao et al., 2017).

  • Renin Inhibitory Peptides : The compound is a key intermediate in preparing renin inhibitory peptides, which are potent inhibitors of human plasma renin, crucial for regulating blood pressure (S. Thaisrivongs et al., 1987).

  • Dendritic Macromolecules Synthesis : It is used in synthesizing dendrimers, which are highly branched, star-shaped macromolecules with potential applications in drug delivery and materials science (D. J. Pesak et al., 1997).

Chemical Properties and Reactions

  • Acetonyl Cation Equivalent : This compound demonstrates the ability of the vinylfluoro group to act as an acetonyl cation equivalent under acidic conditions, which is significant in the field of organic synthesis (N. Purkayastha et al., 2010).

  • RNA Synthesis Applications : It has been used in the protection of 2'-OH during solid-phase RNA synthesis, showcasing its utility in the field of nucleic acid chemistry (A. Semenyuk et al., 2006).

  • Catalysis and Hydroformylation : The compound has been involved in hydroformylation reactions, demonstrating its utility in creating important intermediates for the synthesis of amino acid derivatives (L. Kollár et al., 1993).

  • Demethylation Process Studies : It has been instrumental in studying the demethylation process in mammalian tissues, contributing to our understanding of genetic and epigenetic regulation (D. Globisch et al., 2010).

Medicinal Chemistry and Drug Development

  • Malonyl-CoA Decarboxylase Inhibitors : Research has explored its use in developing malonyl-CoA decarboxylase inhibitors, which have potential as cardioprotective agents (Jie Cheng et al., 2006).

  • Metabolic Profile Analysis : It's involved in the profiling method for determining catecholamine metabolites in urine, crucial for diagnosing various metabolic disorders (F. Muskiet et al., 1981).

properties

IUPAC Name

tert-butyl (2R,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEFRGPCFOEDNF-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CO[C@H](CN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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